molecular formula C8H12O3 B3106479 2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester CAS No. 15895-80-4

2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester

Cat. No.: B3106479
CAS No.: 15895-80-4
M. Wt: 156.18 g/mol
InChI Key: CSVRUJBOWHSVMA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester typically involves the esterification of methacrylic acid with tetrahydrofurfuryl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions, and the ester product is purified by distillation .

Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester .

Chemical Reactions Analysis

2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Polymer Chemistry

Tetrahydrofurfuryl methacrylate serves as a crucial monomer in the synthesis of polymers and copolymers. Its applications include:

  • Coatings: Used in protective coatings due to its ability to enhance chemical resistance.
  • Adhesives and Sealants: Provides strong adhesion properties in various formulations.

Table 1: Polymerization Characteristics

PropertyDescription
Polymerization TypeFree radical polymerization
ReactivityHigh due to methacrylate functional group
Typical ApplicationsCoatings, adhesives, sealants

Biomedical Applications

THFMA is utilized in biomedical fields for developing biocompatible materials. Key applications include:

  • Medical Devices: Formulated into materials that are safe for use within the human body.
  • Drug Delivery Systems: Enhances the efficacy of drug delivery mechanisms through controlled release systems.

Case Study: Biocompatibility Testing
A study demonstrated that polymers derived from THFMA exhibited favorable biocompatibility profiles, making them suitable for use in implantable medical devices.

Industrial Applications

The compound is extensively used in various industrial processes:

  • Resin Production: Integral in manufacturing resins for paints and varnishes.
  • Cosmetics: Employed as a component in nail enhancement products due to its robust adhesive properties.

Table 2: Industrial Uses

ApplicationDescription
ResinsUsed in paints, varnishes
CosmeticsComponent in artificial nail products
AdhesivesEnhances bonding strength

Chemical Reactions

  • Polymerization: Forms polymers with enhanced mechanical strength.
  • Hydrolysis: Can revert to methacrylic acid and tetrahydrofurfuryl alcohol under specific conditions.

Mechanism of Action

The mechanism of action of 2-propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester primarily involves its ability to undergo polymerization and form cross-linked networks. The ester group can participate in various chemical reactions, leading to the formation of stable polymers with desirable mechanical and chemical properties .

Biological Activity

2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester, commonly known as tetrahydrofurfuryl methacrylate (CAS No. 2455-24-5), is an important compound in both industrial and biological contexts. Its structure, characterized by the presence of a methacrylic acid moiety and a tetrahydrofurfuryl group, imparts unique properties that influence its biological activity. This article reviews the compound's biological activity, including its mechanisms of action, toxicity profiles, and potential applications in medicine and industry.

  • Molecular Formula: C₉H₁₄O₃
  • Molecular Weight: 170.2057 g/mol
  • IUPAC Name: this compound
  • Common Names: Tetrahydrofurfuryl methacrylate, Sartomer SR 203

Biological Activity Overview

The biological activity of tetrahydrofurfuryl methacrylate has been explored in various studies, primarily focusing on its potential as a skin sensitizer and its effects on human health.

Toxicity and Sensitization

Recent evaluations have indicated that tetrahydrofurfuryl methacrylate exhibits significant skin sensitization potential. In dermal irritation studies conducted on rabbits, visible necrosis was observed following short exposure periods, indicating corrosive properties . The compound has also been linked to allergic reactions in humans, particularly among individuals with high exposure in professional settings such as nail salons .

Table 1: Summary of Toxicity Studies

Study TypeOrganismFindings
Dermal IrritationRabbitVisible necrosis after ≤4-hour exposure
Sensitization TestHumansHigh rates of positive patch test results (up to 79.5%) in exposed individuals

The mechanism of action for tetrahydrofurfuryl methacrylate primarily involves its interaction with skin proteins leading to sensitization. The compound can undergo hydrolysis to yield methacrylic acid and tetrahydrofurfuryl alcohol, which may contribute to its irritative effects . The formation of reactive metabolites is hypothesized to play a role in the induction of allergic responses.

Case Studies

Several retrospective studies have documented cases of sensitization associated with the use of products containing tetrahydrofurfuryl methacrylate. For instance:

  • Study on Nail Salon Workers : A study reported that salon workers frequently exposed to nail products containing this ester exhibited a higher incidence of allergic contact dermatitis compared to the general population .
  • Patch Testing : In clinical settings, patch tests revealed a significant percentage of positive reactions among individuals with occupational exposure, highlighting the need for caution in handling products containing this compound .

Industrial Applications

Tetrahydrofurfuryl methacrylate is widely used in the production of polymers and resins due to its ability to polymerize under UV light or heat. It serves as a key component in coatings, adhesives, and sealants. Its unique properties make it valuable for creating materials with specific mechanical and chemical resistance characteristics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-2-propenoic acid tetrahydro-2-furanyl ester, and how can purity be optimized?

The compound is typically synthesized via esterification of methacrylic acid with tetrahydrofurfuryl alcohol, catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions . Key optimization steps include:

  • Stoichiometric control : A 1:1 molar ratio of methacrylic acid to tetrahydrofurfuryl alcohol minimizes side reactions.
  • Purity assurance : Distillation under reduced pressure (e.g., 0.1–1 mmHg at 80–90°C) removes unreacted monomers.
  • Characterization : Confirm purity via gas chromatography-mass spectrometry (GC-MS) (>98% purity) and nuclear magnetic resonance (NMR) spectroscopy (e.g., δ 5.6–6.1 ppm for vinyl protons) .

Q. What spectroscopic methods are most effective for characterizing this monomer?

  • NMR : ¹H and ¹³C NMR identify structural features (e.g., tetrahydrofuran ring protons at δ 1.5–4.0 ppm, ester carbonyl at ~170 ppm in ¹³C) .
  • FT-IR : Peaks at 1720 cm⁻¹ (C=O stretch) and 1630 cm⁻¹ (C=C stretch) confirm ester and methacrylate groups .
  • Mass spectrometry : Molecular ion peak at m/z 170.21 (C₉H₁₄O₃) .

Advanced Research Questions

Q. How do copolymerization kinetics with vinyl acetate or 2-ethylhexyl acrylate influence polymer properties?

In copolymer systems (e.g., with ethenyl acetate), reactivity ratios (r₁, r₂) dictate sequence distribution. For example:

  • Kinetic studies : Use differential scanning calorimetry (DSC) to monitor conversion rates. The Mayo-Lewis equation models monomer incorporation .
  • Thermal properties : Glass transition temperature (T_g) increases with higher tetrahydrofurfuryl methacrylate content due to steric hindrance from the cyclic ether group .
  • Mechanical behavior : Polymers with >20% tetrahydrofurfuryl methacrylate show enhanced flexibility (storage modulus <1 GPa via DMA) .

Q. What strategies resolve contradictions in reported polymerization rates under varying initiator systems?

Discrepancies in rate constants (e.g., AIBN vs. benzoyl peroxide) arise from initiation efficiency and solvent polarity:

  • Controlled experiments : Use dilatometry or real-time FT-IR to compare initiation rates in toluene vs. DMF.
  • Radical stability : Bulky tetrahydrofuran groups reduce termination rates, favoring higher molecular weights (GPC: M_w = 50–100 kDa) .
  • Data reconciliation : Apply the Arrhenius equation to normalize temperature effects (activation energy ~80 kJ/mol) .

Q. How does the tetrahydrofuran ring impact hydrolytic stability in biomedical applications?

  • Hydrolysis resistance : The cyclic ether group reduces water permeability compared to linear alkyl methacrylates (e.g., methyl methacrylate). Accelerated aging tests (pH 7.4, 37°C) show <5% mass loss after 30 days .
  • Structure-property modeling : Molecular dynamics simulations correlate ring rigidity with reduced swelling ratios (<10% in aqueous media) .

Q. Methodological Guidance

6. Designing experiments to evaluate photopolymerization efficiency for UV-curable coatings:

  • Formulation : Blend with 1–5% photoinitiator (e.g., Irgacure 819) and triethylene glycol diacrylate crosslinker.
  • Curing kinetics : Use photo-DSC to measure enthalpy (ΔH ≈ 300 J/g) and gel time (<10 s under 365 nm UV) .
  • Performance metrics : Test hardness (ASTM D3363) and adhesion (ASTM D3359) post-curing.

7. Analyzing thermal degradation mechanisms via TGA-FTIR:

  • Degradation steps : Two-stage decomposition (250°C: ester cleavage; 400°C: furan ring degradation) .
  • Volatile products : FTIR detects CO₂ (2340 cm⁻¹) and methacrylic acid (broad O-H stretch at 3200 cm⁻¹) .

Properties

IUPAC Name

oxolan-2-yl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-6(2)8(9)11-7-4-3-5-10-7/h7H,1,3-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVRUJBOWHSVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30960209
Record name Oxolan-2-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39612-01-6
Record name 2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039612016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxolan-2-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 500-mL, 3-necked round bottomed flask equipped with a thermocouple temperature monitor, nitrogen inlet and a magnetic stirrer was added 300 mL of dichloromethane, 24.5 g (0.29 mol) of methacrylic acid and 21.4 g (0.305 mol) of 2,3-dihydrofuran. The flask was cooled under Nitrogen to −40° C. and 0.05 g of methanesulfonic acid was added. The mixture was warmed to 0° C. and stirred for 6 hours at which time it was recooled to −40° C. and an excess (1 mL) of triethylamine was added. The solution was then washed with saturated sodium bicarbonate, water and brine and dried over anhydrous magnesium sulfate. Distillation from sodium carbonate at reduced pressure resulted in 26 g (58%) of the title compound.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
58%

Synthesis routes and methods II

Procedure details

To a solution of 10 g methacrylic acid in 10 ml dichloromethane was added a solution of 9.28 ml 2,3-dihydrofuran in 30 ml dichloromethane. The reaction was allowed to stir for 14 hr at room temperature. The mixture was washed with a saturated solution of sodium bicarbonate. The organic layer was dried with MgO/MgSO4 and concentrated in vacuo. The residue was distilled at 38° C./0.3 torr, to give 6.2 g (34% yield) of tetrahydrofuran-2-yl methacrylate. A solution of 6.0 g tetrahydrofuran-2-yl methacrylate and 0.066 g AIBN in 6 ml of MEK was heated to 60° C. for two days and 12 ml of MEK was added. This solution was used for further evaluation.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.28 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Methacrylic acid (86 g, 1 mol) was cooled to 15° C., and camphorsulfonic acid (4.6 g, 0.02 mol) was added thereto. 2-Dihydrofuran (71 g, 1 mol, 1.0 equivalents) was added dropwise to this solution. After stirring for 1 hour, saturated sodium bicarbonate (500 mL) was added, and the mixture was extracted with ethyl acetate (500 mL) and dried with magnesium sulfate; following this insoluble material was filtered, concentration under vacuum was then carried out at no greater than 40° C., and a yellow oily residue was distilled under vacuum, thus giving 125 g of tetrahydrofuran-2-yl methacrylate (MATHF) (yield 80%) as a colorless oily material, this being a fraction with a boiling point (bp.) of 54° C. to 56° C./3.5 mmHg.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
2-Dihydrofuran
Quantity
71 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A mixture of 4.97 g of crosslinked poly(4-vinylpyridine hydrochloride) (Fluka Chemical Corp., catalog number 82803, 6 meq/g), 192 g (207 mL, 2.74 mol) of 2,3-dihydrofuran, 118 g (116 mL, 1.36 mol) of methacrylic acid, and 1 g of phenothiazine was heated at 2° C. per minute. When the temperature reached 45° C., an exothermic reaction caused the temperature to rise to 82° C. The catalyst was removed by filtration. NMR analysis of the filtrate showed no residual methacrylic acid. After addition of sodium carbonate and calcium hydride, excess dihydrofuran was removed with a rotary evaporator, and distillation gave 151.7 g of tetrahydrofuranyl methacrylate, b.p. 43°-44° C. (0.75 mm).
Quantity
207 mL
Type
reactant
Reaction Step One
Quantity
116 mL
Type
reactant
Reaction Step One
Quantity
4.97 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester
2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester
2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester
2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester
2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester
2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester

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